molecular formula C6H8N2O3 B2371650 5-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 113100-65-5

5-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2371650
CAS No.: 113100-65-5
M. Wt: 156.141
InChI Key: KSQUPSFMOIOYDF-UHFFFAOYSA-N
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Description

5-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound featuring a pyrazole ring substituted with a methoxy group at the 5-position, a methyl group at the 1-position, and a carboxylic acid group at the 4-position

Scientific Research Applications

5-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid has various applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Industry: It is used in the synthesis of agrochemicals and pharmaceuticals.

Safety and Hazards

The safety data sheet for a similar compound, 1-Methyl-1H-pyrazole-4-carboxylic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Pyrazoles are the most important privileged scaffolds found in biologically active molecules and agrochemicals . The pyrazole ring occurs as the core moiety in a variety of leading drugs . Therefore, developing new strategies to access these valuable structures is a widespread interest . The incorporation of an acid group into organic molecules, including pyrazole derivatives, has the potential to modify the bioactivities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation of the pyrazole ring using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Products include 5-methoxy-1-methyl-1H-pyrazole-4-carboxaldehyde or this compound.

    Reduction: Products include 5-methoxy-1-methyl-1H-pyrazole-4-methanol or 5-methoxy-1-methyl-1H-pyrazole-4-carboxaldehyde.

    Substitution: Products depend on the nucleophile used, such as 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid.

Comparison with Similar Compounds

  • 5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid
  • 1-Methyl-1H-pyrazole-4-carboxylic acid
  • 5-Methoxy-1H-pyrazole-4-carboxylic acid

Comparison: 5-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of both a methoxy group and a methyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

5-methoxy-1-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-8-5(11-2)4(3-7-8)6(9)10/h3H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQUPSFMOIOYDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113100-65-5
Record name 5-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Ethyl 1-methyl-5-methoxypyrazole-4-carboxylate (1.4 g) was stirred at room temperature for 2 hours together with 30 ml of ethanol, 10 ml of water and 2 g of potassium hydroxide. Ethanol was removed from the reaction solution under reduced pressure. From the aqueous layer, 1.29 g (yield 99%) of the desired 1-methyl-5-methoxypyrazole-4-carboxylic acid was obtained by acid precipitation.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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